molecular formula C16H21NO2 B5434804 (E)-3-(4-METHOXYPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE

(E)-3-(4-METHOXYPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE

Cat. No.: B5434804
M. Wt: 259.34 g/mol
InChI Key: WZZFOZUDPSMDGZ-DHZHZOJOSA-N
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Description

(E)-3-(4-METHOXYPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-METHOXYPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1-(2-methylpiperidino)-2-propanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-METHOXYPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(4-METHOXYPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets such as enzymes, receptors, and signaling pathways. They may inhibit or activate these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-HYDROXYPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE: Similar structure with a hydroxyl group instead of a methoxy group.

    (E)-3-(4-CHLOROPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

(E)-3-(4-METHOXYPHENYL)-1-(2-METHYLPIPERIDINO)-2-PROPEN-1-ONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-13-5-3-4-12-17(13)16(18)11-8-14-6-9-15(19-2)10-7-14/h6-11,13H,3-5,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZFOZUDPSMDGZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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